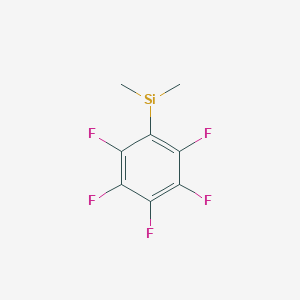

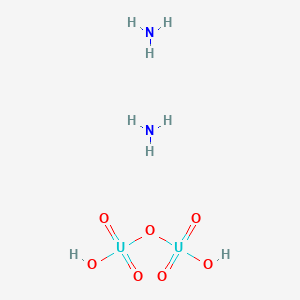

![molecular formula C13H17NO B1143951 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane CAS No. 1245794-56-2](/img/structure/B1143951.png)

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane and its derivatives involves efficient multigram and photochemical synthesis methods. Denisenko et al. (2010) described an efficient two-step multigram synthesis for creating a promising building block for medicinal chemistry, indicating the compound's versatility for further derivatization (Denisenko et al., 2010). Additionally, a rapid two-step synthesis utilizing common chemicals through intramolecular [2+2]-photochemical cyclization has been developed, showcasing an attractive approach for drug discovery (Denisenko et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane derivatives exhibits unique characteristics, as evidenced by high-pressure synthesis studies and X-ray determination. The work by Drew et al. (1985) on high-pressure synthesis and structure determination of similar derivatives underlines the intricate conformational properties due to restricted rotation around the amide C–N bond (Drew et al., 1985).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane derivatives. Notably, Skalenko et al. (2018) elaborated on a one-step synthesis of functionalized derivatives via [2+2]-photochemical intermolecular cycloaddition, which can be transformed into advanced building blocks for drug discovery (Skalenko et al., 2018).

Physical Properties Analysis

The physical properties of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane derivatives, including stability, solubility, and melting points, are crucial for their application in various fields. While specific studies focusing solely on the physical properties of this compound were not identified in the current research dataset, these properties are typically inferred from the compound's synthesis processes and molecular structure analyses.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity, and basicity, play a significant role in the compound's utility in synthesis and drug development. Ghorbani et al. (2016) described a novel synthesis method that highlights the eco-friendliness and excellent yields, indicating the compound's favorable chemical properties for further application (Ghorbani et al., 2016).

Applications De Recherche Scientifique

Synthesis and Derivatization

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane serves as a valuable building block in synthetic chemistry. It has been utilized in the efficient multigram synthesis of previously unknown compounds, proving to be a promising foundation for selective derivatization of the cyclobutane ring. This leads to the creation of novel, conformationally restricted piperidine derivatives, expanding the scope of medicinal chemistry (Denisenko et al., 2010).

Chemical Transformations

In the realm of organic chemistry, 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane is involved in various chemical transformations. For instance, it has been used in the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, showcasing its versatility in creating restricted analogues of amino acids (Avenoza et al., 2002).

Microbiological Oxygenation

The compound has also been a subject in studies involving microbiological oxygenation, a process critical for understanding biochemical transformations. Research using fungi like Beauveria bassiana and Rhizopus nigricans has shown its potential in this area, offering insights into the oxygenation processes of azabicycloalkanes (Davis et al., 1997).

Photochemical Synthesis

Advancements in photochemical synthesis have leveraged 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane for the creation of advanced building blocks in drug discovery. This includes its use in rapid syntheses involving common chemicals like benzaldehyde and allylamine, demonstrating its utility in developing novel pharmaceutical compounds (Denisenko et al., 2017).

Orientations Futures

The future directions for the study of “3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane” and similar compounds could involve further exploration of their potential as bioisosteres of meta-substituted benzenes in biologically active compounds . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, may be developed .

Propriétés

IUPAC Name |

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERPUNDHAOPKPP-FUNVUKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.